molecular formula C8H17NO B471559 4-Sec-butylmorpholine CAS No. 67061-36-3

4-Sec-butylmorpholine

Cat. No.: B471559
CAS No.: 67061-36-3
M. Wt: 143.23g/mol
InChI Key: FDHGUCPWMSEFHX-UHFFFAOYSA-N
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Description

4-sec-Butylmorpholine is a morpholine derivative characterized by a sec-butyl group (–CH(CH₂CH₃)CH₂CH₃) attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely employed in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, lipophilicity, and bioavailability.

Properties

CAS No.

67061-36-3

Molecular Formula

C8H17NO

Molecular Weight

143.23g/mol

IUPAC Name

4-butan-2-ylmorpholine

InChI

InChI=1S/C8H17NO/c1-3-8(2)9-4-6-10-7-5-9/h8H,3-7H2,1-2H3

InChI Key

FDHGUCPWMSEFHX-UHFFFAOYSA-N

SMILES

CCC(C)N1CCOCC1

Canonical SMILES

CCC(C)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Morpholine Derivatives

The following table compares 4-sec-butylmorpholine with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Substituent Molecular Weight (g/mol) Key Applications Notable Properties References
This compound –CH(CH₂CH₃)CH₂CH₃ Not explicitly reported Industrial applications (as hydrobromide salt) High purity (99%), likely moderate lipophilicity
4-Methylmorpholine –CH₃ 101.15 (CAS 109-02-4) Solvent, catalyst, pharmaceutical intermediate Volatile, flammable, irritant
4-(4-Nitrobenzyl)morpholine –CH₂C₆H₄NO₂ Not explicitly reported Anticancer drug intermediate Nitro group enhances electrophilicity
4-[2-(Methylsulphonyl)phenyl]morpholine –C₆H₄SO₂CH₃ 241.31 Pharmaceuticals, agrochemicals Sulfonyl group improves stability and reactivity
4-(Phenylsulfonyl)morpholine –SO₂C₆H₅ 229.28 (CAS 5033-21-6) Drug development, material science Robust heterocyclic framework for screening
4-(4-Butylphenyl)morpholine –C₆H₄C₄H₉ Not explicitly reported Research and development (exact use unspecified) Bulky aromatic substituent may enhance binding affinity

Structural and Functional Analysis

  • Alkyl Substituents: this compound’s branched alkyl chain likely increases lipophilicity compared to 4-methylmorpholine, which has a simpler –CH₃ group. This property could make it more suitable for lipid-soluble formulations or membrane penetration in drug design.
  • Electron-Withdrawing Groups :

    • The nitro group in 4-(4-Nitrobenzyl)morpholine enhances electrophilicity, facilitating nucleophilic substitution reactions critical in anticancer drug synthesis .
    • Sulfonyl groups (e.g., in 4-[2-(Methylsulphonyl)phenyl]morpholine) improve thermal stability and resistance to hydrolysis, making such derivatives valuable in high-throughput screening .
  • Safety and Handling: 4-Methylmorpholine is flagged as an irritant and flammable, requiring stringent safety protocols .

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